molecular formula C11H20N2O4 B053895 (2S,4S)-1-Tert-butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate CAS No. 121148-01-4

(2S,4S)-1-Tert-butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate

Cat. No.: B053895
CAS No.: 121148-01-4
M. Wt: 244.29 g/mol
InChI Key: IOLQYMRFIIVPMQ-YUMQZZPRSA-N
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Description

Ac-ESMD-CHO (trifluoroacetate salt) is a chemical compound known for its role as an inhibitor of caspase-3 maturation. Caspase-3 is a crucial enzyme in the process of apoptosis, or programmed cell death. The compound inhibits the proteolytic cleavage of the 32 kDa caspase-3 precursor peptide (CPP32) at the Glu-Ser-Met-Asp (ESMD) site, thereby blocking the formation of the p17 caspase-3 active subunit .

Preparation Methods

The synthesis of Ac-ESMD-CHO (trifluoroacetate salt) involves multiple steps, starting with the protection of amino acids and their sequential coupling. The process typically includes:

    Protection of amino acids: The amino acids are protected to prevent unwanted reactions during the synthesis.

    Coupling reactions: The protected amino acids are coupled in a specific sequence to form the desired peptide chain.

    Deprotection: The protective groups are removed to yield the final product.

    Purification: The compound is purified to achieve the desired purity level, typically ≥95%.

Industrial production methods may involve automated peptide synthesizers and large-scale purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

Ac-ESMD-CHO (trifluoroacetate salt) primarily undergoes the following types of reactions:

    Inhibition reactions: It inhibits the proteolytic cleavage of caspase-3 precursor peptide at the ESMD site.

    Substitution reactions: The compound can undergo substitution reactions at specific sites, depending on the reagents and conditions used.

Common reagents and conditions used in these reactions include:

The major product formed from these reactions is the inhibition of the formation of the p17 caspase-3 active subunit .

Scientific Research Applications

Ac-ESMD-CHO (trifluoroacetate salt) has several scientific research applications, including:

    Chemistry: Used as a tool to study proteolytic cleavage and enzyme inhibition.

    Biology: Employed in research on apoptosis and cell death mechanisms.

    Medicine: Investigated for potential therapeutic applications in diseases where apoptosis plays a key role, such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of biochemical assays and diagnostic tools.

Mechanism of Action

The mechanism of action of Ac-ESMD-CHO (trifluoroacetate salt) involves the inhibition of caspase-3 maturation. The compound inhibits the proteolytic cleavage of the 32 kDa caspase-3 precursor peptide at the ESMD site, blocking the formation of the p17 caspase-3 active subunit. This inhibition prevents the activation of caspase-3, thereby interfering with the apoptotic pathway .

Comparison with Similar Compounds

Ac-ESMD-CHO (trifluoroacetate salt) can be compared with other caspase inhibitors, such as:

The uniqueness of Ac-ESMD-CHO lies in its specific inhibition of the ESMD site, making it a valuable tool for studying the maturation and activation of caspase-3.

Properties

IUPAC Name

1-O-tert-butyl 2-O-methyl (2S,4S)-4-aminopyrrolidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O4/c1-11(2,3)17-10(15)13-6-7(12)5-8(13)9(14)16-4/h7-8H,5-6,12H2,1-4H3/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOLQYMRFIIVPMQ-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60409459
Record name 1-tert-Butyl 2-methyl (2S,4S)-4-aminopyrrolidine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60409459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121148-01-4
Record name 1-(1,1-Dimethylethyl) 2-methyl (2S,4S)-4-amino-1,2-pyrrolidinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=121148-01-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-tert-Butyl 2-methyl (2S,4S)-4-aminopyrrolidine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60409459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 4-azido-pyrrolidine-1,2-dicarboxylic acid 1-tert-butyl ester 2-methyl ester, THF and PPh3 and water is refluxed for about 6 hours and then concentrated. The residue is dissolved in Et2O and treated with HCl. The aqueous layer is extracted, washed, dried and concentrated to afford 4-amino-pyrrolidine-1,2-dicarboxylic acid 1-tert-butyl ester 2-methyl ester (32).
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Synthesis routes and methods II

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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